

Application Notes & Protocols: Fabrication of Aluminum-Nickel (Al-Ni) Composites by Powder Metallurgy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminium-nickel*

Cat. No.: *B105184*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aluminum-Nickel (Al-Ni) composites are a class of metal matrix composites (MMCs) that garner significant interest due to their desirable properties, including high strength-to-weight ratio, improved hardness, and enhanced wear resistance compared to monolithic aluminum alloys. The incorporation of nickel as a reinforcement phase leads to the *in situ* formation of various intermetallic compounds (e.g., Al_3Ni , AlNi_3) during sintering, which significantly influences the final mechanical properties of the composite.[1][2][3]

Powder metallurgy (PM) is a versatile and widely adopted fabrication route for Al-Ni composites.[1][4][5] This method allows for precise control over the composition, microstructure, and ultimately, the performance of the final product. The PM process typically involves the blending of elemental or pre-alloyed powders, compaction to form a green compact, and subsequent sintering at elevated temperatures to achieve densification and metallurgical bonding.[6][7][8] This document provides detailed application notes and experimental protocols for the fabrication of Al-Ni composites via the powder metallurgy route.

Key Processing Parameters and Their Effects

The mechanical and physical properties of Al-Ni composites are highly dependent on several key processing parameters. Understanding the influence of these parameters is crucial for tailoring the material characteristics to specific applications.

- Nickel Content: The weight percentage of nickel in the aluminum matrix is a primary determinant of the final properties. An increase in nickel content generally leads to increased formation of Al-Ni intermetallic phases, resulting in higher hardness and strength.[1][2] However, excessive nickel content can lead to the clustering of reinforcement particles, which may prevent strong bonding and potentially lead to intergranular fracture.[2]
- Compaction Pressure: This parameter significantly affects the "green density" of the composite before sintering. Higher compaction pressures lead to a more densely packed arrangement of powder particles, which in turn promotes better densification during sintering and results in improved mechanical properties.[1]
- Sintering Temperature: The sintering temperature must be carefully controlled to facilitate the diffusion-driven bonding between powder particles and to promote the formation of desired Al-Ni intermetallic phases.[1][2] Sintering is typically performed at temperatures below the melting point of the matrix material.[8]
- Sintering Time: The duration of the sintering process influences the extent of diffusion and the growth of intermetallic phases. Longer sintering times can lead to higher densification but may also result in undesirable grain growth.[9]

Data Presentation: Influence of Processing Parameters on Al-Ni Composite Properties

The following tables summarize quantitative data from various studies on the fabrication of Al-Ni composites, illustrating the impact of different processing parameters.

Table 1: Effect of Nickel Content and Compaction Pressure on Sintered Density and Hardness

Nickel Content (wt.%)	Compaction Pressure (MPa)	Sintering Temperature (°C)	Sintered Density (g/cm³)	Relative Density (%)	Hardness (HV)	Reference
2	125	620	-	-	-	[1]
4	250	630	-	-	-	[1]
6	375	640	-	-	-	[1]
8	500	640	-	-	-	[1]
20	700	530	-	-	Increased with SiC addition	[4]
5-40	40 (Hot Pressing)	550	98.2 (for pure Al)	-	Increased with Ni content	[2]

Note: Specific density and hardness values were not always provided in the abstracts. The table indicates trends where specific data is unavailable.

Table 2: Effect of Nickel Content on Wear Rate

Nickel Content (wt.%)	Applied Load (N)	Sliding Velocity (m/s)	Wear Rate	Reference
2-8	Varied	Varied	Decreased with increasing Ni content	[1]
25	-	-	Optimum wear resistance	[2]
>25	-	-	Wear resistance decreased	[2]

Experimental Protocols

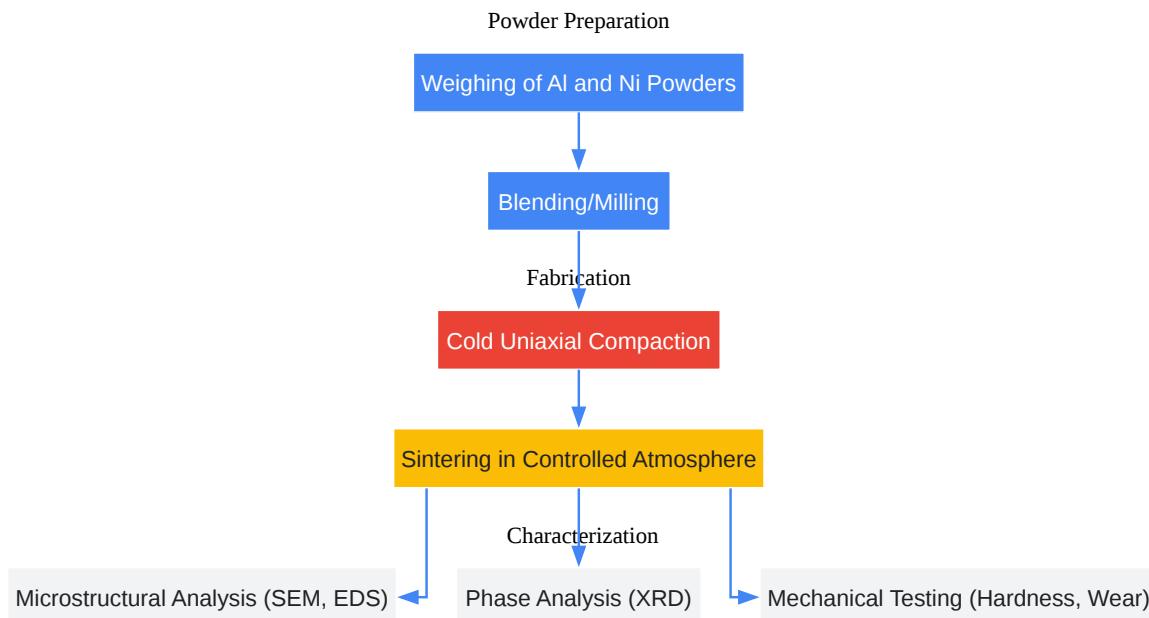
This section outlines a generalized experimental protocol for the fabrication of Al-Ni composites using powder metallurgy. Researchers should adapt these protocols based on their specific research objectives and available equipment.

Materials and Equipment

- Powders: High-purity aluminum powder (e.g., $<45\ \mu\text{m}$), Nickel powder (e.g., $<10\ \mu\text{m}$).
- Blending/Milling: Planetary ball mill or a suitable powder mixer.
- Compaction: Uniaxial hydraulic press with a hardened steel die and punch set.
- Sintering: Tube furnace with a controlled atmosphere (e.g., nitrogen or argon).
- Characterization Equipment:
 - Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
 - X-ray Diffractometer (XRD)
 - Microhardness tester (e.g., Vickers)
 - Density measurement apparatus (e.g., Archimedes' principle)
 - Wear testing machine (e.g., pin-on-disk)

Step-by-Step Procedure

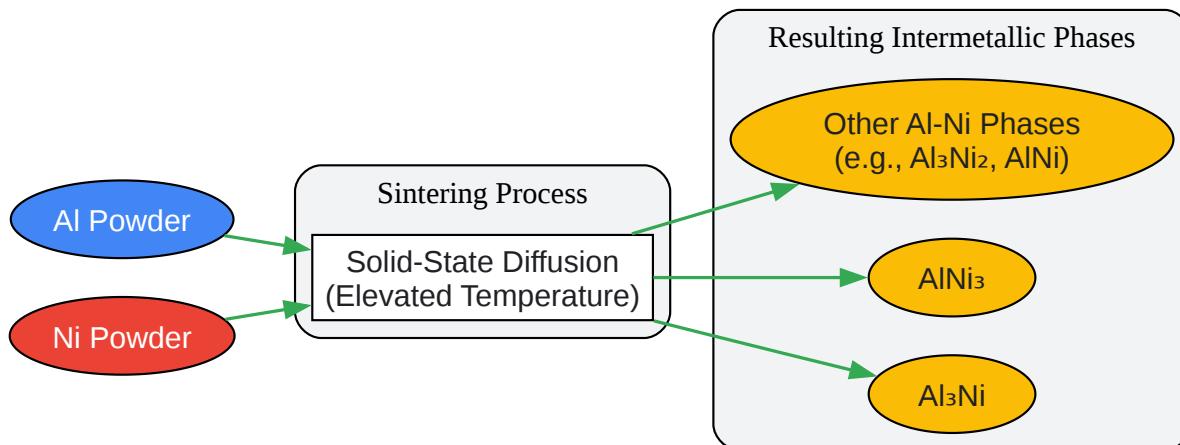
- Powder Preparation and Blending:
 - Accurately weigh the aluminum and nickel powders to achieve the desired weight percentages (e.g., 2, 4, 6, 8 wt.% Ni).[\[1\]](#)
 - Place the powders in the milling jar of a planetary ball mill. A ball-to-powder ratio of 10:1 is commonly used.


- Mill the powders for a specified duration (e.g., 1-4 hours) to ensure homogeneous mixing and to break up any powder agglomerates.[10] Milling can be performed in a dry or wet medium.
- Compaction:
 - Clean the die and punch set thoroughly.
 - Lubricate the die walls with a suitable lubricant (e.g., zinc stearate) to reduce friction and facilitate ejection of the green compact.
 - Pour the blended Al-Ni powder mixture into the die cavity.
 - Apply a specific compaction pressure (e.g., 125, 250, 375, 500 MPa) using the hydraulic press.[1] Maintain the pressure for a consistent dwell time (e.g., 1-2 minutes).
 - Carefully eject the green compact from the die.
- Sintering:
 - Place the green compacts in an alumina boat or crucible.
 - Position the boat in the center of the tube furnace.
 - Purge the furnace tube with an inert gas (e.g., nitrogen) to prevent oxidation during sintering.[1]
 - Heat the furnace to the desired sintering temperature (e.g., 620, 630, 640 °C) at a controlled heating rate.[1]
 - Hold the compacts at the sintering temperature for a specific duration (e.g., 1-2 hours).
 - After the sintering cycle, allow the samples to cool down to room temperature within the furnace under the inert atmosphere.
- Characterization:
 - Density: Measure the sintered density using the Archimedes' method.

- Microstructure: Prepare the samples for metallographic analysis by grinding and polishing. Examine the microstructure, powder distribution, and formation of intermetallic phases using SEM and EDS.
- Phase Analysis: Identify the phases present in the sintered composites (e.g., Al, Ni, Al₃Ni) using XRD.^[1]
- Mechanical Properties:
 - Measure the microhardness of the composites using a Vickers hardness tester.
 - Conduct tensile or compressive tests to determine the strength of the composites.
 - Evaluate the wear behavior of the composites using a pin-on-disk wear tester.

Visualizations

Experimental Workflow


The following diagram illustrates the typical workflow for the fabrication of Al-Ni composites via powder metallurgy.

[Click to download full resolution via product page](#)

Fabrication Workflow for Al-Ni Composites

Intermetallic Phase Formation Pathway

During sintering, the diffusion between aluminum and nickel atoms leads to the formation of various intermetallic compounds. The specific phases formed depend on the local composition and temperature.

[Click to download full resolution via product page](#)

Formation of Al-Ni Intermetallics during Sintering

Conclusion

The powder metallurgy technique is a highly effective method for fabricating Al-Ni composites with tailored properties. By carefully controlling the nickel content, compaction pressure, and sintering parameters, researchers can optimize the microstructure and enhance the mechanical performance of these materials for a wide range of applications. The protocols and data presented in this document provide a solid foundation for the successful fabrication and characterization of Al-Ni composites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. jmmab.com [jmmab.com]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of process parameters in Aluminum Metal Matrix Composites with Powder Metallurgy | Manufacturing Review [mfr.edp-open.org]
- 6. scribd.com [scribd.com]
- 7. powdermetallurgy.com [powdermetallurgy.com]
- 8. iitg.ac.in [iitg.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Fabrication of Aluminum-Nickel (Al-Ni) Composites by Powder Metallurgy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105184#fabrication-of-al-ni-composites-by-powder-metallurgy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com